4-O-Methylgalactinol
Description
4-O-Methylgalactinol is an O-methylated derivative of galactinol, a glycoside composed of galactose and myo-inositol. While the provided evidence lacks direct structural or functional data for this compound, it is listed among other O-substituted glycosides and esters in plant-derived compounds, such as those found in wheat, citrus, and blueberries . Methylation at the 4-O position likely alters its solubility, stability, and biological interactions compared to unmethylated galactinol. Such modifications are common in plant secondary metabolites, where methylation can influence bioavailability, enzymatic resistance, and signaling roles .
Properties
CAS No. |
75589-40-1 |
|---|---|
Molecular Formula |
C13H24O11 |
Molecular Weight |
356.32 g/mol |
IUPAC Name |
(1S,2S,3S,4R,5S,6S)-5-methoxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C13H24O11/c1-22-11-8(19)6(17)7(18)9(20)12(11)24-13-10(21)5(16)4(15)3(2-14)23-13/h3-21H,2H2,1H3/t3-,4+,5+,6+,7+,8-,9+,10-,11+,12+,13-/m1/s1 |
InChI Key |
RSYNCMYDVZFZBP-KEUHYNFLSA-N |
SMILES |
COC1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
4-O-Methylgalactinol belongs to a broader class of O-substituted glycosides and phenolic derivatives. Below is a comparative analysis with structurally or functionally related compounds, synthesized from available evidence:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Diversity: Substitution Position: 4-O-Methylgalactinol and 4-O-Methylgallic acid share methylation at the 4-position but differ in backbone (galactinol vs. gallic acid). This positional specificity impacts solubility; methylated galactinol may resist hydrolysis better than unmethylated forms . Functional Groups: Compared to 4-Methoxybenzyl alcohol (a simple aromatic alcohol), 4-O-Methylgalactinol’s glycosidic structure suggests roles in carbohydrate storage or signaling, whereas the former is primarily industrial .
Biological Roles: Plant Metabolism: Both 4-O-Methylgalactinol and 6'-O-Galloylsucrose are implicated in plant stress responses. Methylation or esterification may enhance their stability in harsh environments .
Analytical Challenges: Extraction of methylated glycosides like 4-O-Methylgalactinol may lead to degradation or incomplete recovery, complicating quantitative analysis . This contrasts with simpler compounds like 4-Methoxybenzyl alcohol, which are more stable during isolation .
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